N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide
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Overview
Description
N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and amide linkages, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroxybenzoic acid with 4-aminophenol to form an intermediate, which is then further reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the amide linkages facilitate binding to specific proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{3-[4-(benzoylamino)phenoxy]phenoxy}phenyl)benzamide
- N-[4’-(benzoylamino)-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]benzamide
- 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide is unique due to its multiple hydroxyl groups and specific amide linkages, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
353498-72-3 |
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Molecular Formula |
C20H16N2O6 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[4-[(3,4-dihydroxybenzoyl)amino]phenyl]-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C20H16N2O6/c23-15-7-1-11(9-17(15)25)19(27)21-13-3-5-14(6-4-13)22-20(28)12-2-8-16(24)18(26)10-12/h1-10,23-26H,(H,21,27)(H,22,28) |
InChI Key |
CYWOCLUTJNEMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)O)O)NC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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